DNP-PEG3-CH2 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O11/c23-16-3-4-17(24)20(16)33-18(25)12-32-10-9-31-8-7-30-6-5-19-14-2-1-13(21(26)27)11-15(14)22(28)29/h1-2,11,19H,3-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSXVLEQQLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Evolution of Activated Esters in Biomolecular Labeling Methodologies
The ability to label biomolecules like proteins and peptides with specific tags is fundamental to understanding their function and behavior. Early methods for protein modification often resulted in heterogeneous products, which could compromise the protein's structure and function. nih.govacs.org The development of activated esters represented a significant step forward in achieving more controlled and efficient labeling.
Initially, reagents like isothiocyanates were used to target primary amines, but these could alter the charge of the protein and lead to less stable linkages. mdpi.com The introduction of N-hydroxysuccinimide (NHS) esters in the 1960s was a pivotal moment. nih.govmdpi.com Originally developed for peptide synthesis, NHS esters were soon adapted for labeling proteins with a variety of molecules, including fluorophores and biotin (B1667282). nih.gov They react efficiently with primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds under relatively mild conditions.
The primary advantage of NHS esters was their ability to create stable conjugates. mdpi.com However, a key challenge remained: most proteins have multiple lysine residues, leading to non-specific and heterogeneous labeling. nih.gov This spurred the development of more refined strategies aimed at site-specific modification, including methods to selectively label the N-terminus of a protein. acs.orgnih.gov The evolution of activated esters continues, with ongoing research focused on improving selectivity, reactivity, and stability for increasingly complex biological applications. mdpi.com
The Conceptual Framework of Multifunctional Linkers in Chemical Biology
As the goals of bioconjugation became more ambitious, the need for more than just a simple tag became apparent. This led to the development of multifunctional linkers—molecules that act as a bridge, connecting two or more different molecular entities. nih.gov These linkers are not merely passive spacers; their chemical structure is critical and can significantly influence the properties of the final conjugate, including its solubility, stability, and biological activity. creative-biolabs.comcreative-biolabs.com
Multifunctional linkers can be broadly categorized as homobifunctional (possessing two identical reactive groups) or heterobifunctional (possessing two different reactive groups). chemscene.com Heterobifunctional linkers are particularly valuable as they allow for sequential, controlled conjugation reactions, minimizing the formation of unwanted byproducts like self-coupled molecules. chemscene.comscbt.com This controlled approach is essential for building complex constructs such as antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug. biochempeg.comnih.gov
The design of the linker itself is a key aspect of modern chemical biology. creative-biolabs.comacs.org Linkers can be designed to be cleavable, releasing their payload in response to specific triggers like changes in pH or the presence of certain enzymes found within target cells. creative-biolabs.combiosynth.com Alternatively, non-cleavable linkers create a stable, permanent connection. creative-biolabs.com The incorporation of moieties like polyethylene (B3416737) glycol (PEG) into the linker structure has become a common strategy to enhance the water solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. creative-biolabs.combiochempeg.com This "PEGylation" can help reduce aggregation and decrease immunogenicity, making the conjugates more suitable for therapeutic applications. biochempeg.com
The Significance of Dnp Peg3 Ch2 Nhs Ester Within the Landscape of Research Reagents
Nucleophilic Acyl Substitution Mechanism with Primary Amines
The conjugation of this compound to biomolecules proceeds through a nucleophilic acyl substitution reaction. libretexts.org In this mechanism, the primary amine group on a biomolecule, such as the ε-amine of a lysine (B10760008) residue or the α-amine at the N-terminus of a protein, acts as a nucleophile. glenresearch.comnih.gov This nucleophilic amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com
This attack results in the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, and a stable amide bond is formed between the DNP-PEG3-CH2 linker and the biomolecule. glenresearch.comthermofisher.com This reaction is highly specific for primary amines, making it a widely used method for bioconjugation.
Reaction Kinetics and Influencing Environmental Parameters
The kinetics of the N-hydroxysuccinimide ester conjugation reaction are significantly influenced by several environmental parameters, including pH, solvent, concentration, temperature, and reaction time. google.com
The reaction between NHS esters and primary amines is highly dependent on the pH of the reaction medium. lumiprobe.cominterchim.frwindows.netlumiprobe.com For the reaction to occur, the primary amine must be in its unprotonated, nucleophilic state. lumiprobe.cominterchim.frwindows.netlumiprobe.com At low pH, the amino group is protonated, rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.cominterchim.frwindows.netlumiprobe.com
As the pH increases, the concentration of the unprotonated amine increases, favoring the conjugation reaction. However, at high pH, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with hydroxide (B78521) ions instead of the target amine. thermofisher.comlumiprobe.cominterchim.frwindows.netlumiprobe.comthermofisher.com This hydrolysis is a competing reaction that reduces the efficiency of the conjugation. thermofisher.comthermofisher.com The rate of hydrolysis increases with increasing pH. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester due to hydrolysis is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com
Therefore, an optimal pH range is crucial for maximizing the yield of the desired conjugate. The optimal pH for the reaction of NHS esters with primary amines is generally between 7.2 and 9.0, with a more specific optimal range often cited as 8.3 to 8.5. thermofisher.comlumiprobe.cominterchim.frwindows.netlumiprobe.comthermofisher.com To maintain this optimal pH, buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are commonly used. thermofisher.comthermofisher.com It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester. windows.netthermofisher.com During large-scale reactions, it is also important to monitor the pH as the hydrolysis of the NHS ester can lead to acidification of the reaction mixture. lumiprobe.comwindows.net
Table 1: Effect of pH on NHS Ester Reaction
| pH | Amine Reactivity | NHS Ester Hydrolysis | Overall Efficiency |
| Low (<7) | Low (protonated amine) | Low | Low |
| Optimal (7.2-8.5) | High (unprotonated amine) | Moderate | High |
| High (>9) | High | High | Decreased |
This table provides a qualitative overview of the effect of pH on the reaction between NHS esters and primary amines.
The choice of solvent and the concentration of reactants also play a significant role in the kinetics of NHS ester conjugation. Water is a common solvent for these reactions, particularly when working with biomolecules. lumiprobe.comwindows.netlumiprobe.com However, many NHS esters, including likely this compound, have poor solubility in aqueous solutions. lumiprobe.cominterchim.frwindows.netlumiprobe.com In such cases, the NHS ester is first dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. lumiprobe.cominterchim.frwindows.netlumiprobe.com It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester. lumiprobe.cominterchim.fr
The concentration of both the NHS ester and the target molecule can influence the reaction efficiency. google.com Higher concentrations of the biomolecule (typically in the range of 1-10 mg/mL) can lead to more efficient labeling. lumiprobe.com A molar excess of the NHS ester is often used to drive the reaction towards completion and achieve a higher degree of labeling. interchim.frlumiprobe.com However, the optimal molar ratio depends on the specific protein and the desired level of modification. interchim.fr
Temperature and reaction time are interdependent parameters that must be carefully controlled. The conjugation reaction can be performed at temperatures ranging from 4°C to room temperature (around 25°C). thermofisher.comgoogle.cominterchim.frthermofisher.com Lower temperatures, such as 4°C, can be used to slow down the competing hydrolysis of the NHS ester, which can be beneficial for less concentrated protein solutions. thermofisher.comthermofisher.com Reactions at 4°C are often left to proceed for longer periods, such as overnight. interchim.frlumiprobe.com
At room temperature, the reaction is faster, and typical reaction times range from 30 minutes to 4 hours. thermofisher.comgoogle.comthermofisher.com The optimal reaction time depends on various factors, including the reactivity of the specific NHS ester and the target amine, as well as the temperature and pH of the reaction. google.com
Table 2: Summary of Reaction Conditions
| Parameter | Typical Range | Considerations |
| Temperature | 4°C to 25°C | Lower temperature reduces hydrolysis. thermofisher.comthermofisher.com |
| Reaction Time | 0.5 to 4 hours (or overnight at 4°C) | Dependent on other parameters. thermofisher.comgoogle.comthermofisher.com |
| pH | 7.2 to 8.5 | Balances amine reactivity and ester hydrolysis. thermofisher.comthermofisher.com |
| Solvent | Aqueous buffer, often with DMSO or DMF | Ensure solvent purity. lumiprobe.cominterchim.fr |
This table summarizes typical reaction conditions for NHS ester conjugation reactions.
Substrate Selectivity and Specificity in Amine-Reactive Conjugation
While NHS esters are generally considered amine-reactive, their reactivity can vary with different types of primary amines and other nucleophilic residues within a protein.
The primary targets for NHS ester conjugation in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus. thermofisher.comlumiprobe.cominterchim.frresearchgate.net Both of these primary amines are nucleophilic and readily react with NHS esters to form stable amide bonds. nih.gov
The relative reactivity of these two types of amines can be influenced by their local microenvironment and pKa values. nih.gov The α-amine of the N-terminus generally has a lower pKa than the ε-amine of lysine, which means it is less protonated at a given pH and therefore more nucleophilic. nih.gov This can lead to some degree of selectivity for the N-terminus under certain reaction conditions. However, the differences in reactivity are often modest, and achieving highly site-selective modification of a single amine in the presence of many others remains a significant challenge. nih.gov The accessibility of the amine group also plays a crucial role; amines buried within the protein structure will be less reactive than those on the surface. nih.gov While NHS esters are highly reactive towards primary amines, some studies have reported side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, although these reactions are generally much slower and less significant than the reaction with amines. researchgate.net
Side Reactions with Hydroxyl and Sulfhydryl Functional Groups
While N-Hydroxysuccinimide (NHS) esters, including this compound, are highly selective for primary amines, they can also react with other nucleophilic groups present in biomolecules, such as hydroxyl (-OH) and sulfhydryl (-SH) groups. glenresearch.com However, these side reactions typically occur at a significantly slower rate compared to the reaction with primary amines. covachem.com
The reaction of NHS esters with hydroxyl groups, found on amino acid residues like serine, threonine, and tyrosine, results in the formation of ester linkages. nih.govbiorxiv.org Similarly, reaction with the sulfhydryl group of cysteine residues leads to the formation of a thioester bond. nih.govstackexchange.com
Several factors influence the extent of these side reactions:
Stability of Products: The resulting ester and thioester linkages are generally less stable than the amide bond formed with primary amines. glenresearch.com They are susceptible to hydrolysis or can be displaced by the more nucleophilic primary amines, regenerating the original hydroxyl or sulfhydryl group and forming the more stable amide linkage. glenresearch.comcovachem.com
pH: The reactivity of these functional groups is pH-dependent. stackexchange.com While the primary amine reaction is favored at a pH range of 7-9, deviations from this can influence the rate of side reactions. covachem.com
Local Environment: The microenvironment surrounding the amino acid residues within a protein can affect their reactivity. For instance, the presence of nearby histidine residues has been shown to increase the reactivity of hydroxyl groups towards NHS esters. biorxiv.org
Hydrolysis Pathways and Strategies for Maximizing Conjugation Efficiency
The rate of hydrolysis is highly dependent on several factors:
pH: The hydrolysis rate increases significantly with increasing pH. thermofisher.com For example, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. thermofisher.com
Temperature: Lower temperatures slow down the rate of hydrolysis. thermofisher.com
Solvent: The presence of water is essential for hydrolysis. Performing the reaction in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can minimize hydrolysis, leading to higher modification efficiencies. covachem.com
To maximize the efficiency of conjugation with this compound and other NHS esters, several strategies can be employed:
Control pH: Maintaining the reaction pH within the optimal range of 7.2 to 8.5 is crucial. thermofisher.com This provides a balance between having a sufficient concentration of deprotonated primary amines for reaction and minimizing the rate of hydrolysis. nih.gov
Buffer Selection: Use non-nucleophilic buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers. thermofisher.com Buffers containing primary amines, like Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. glenresearch.comcovachem.com
Reactant Concentration: Increasing the concentration of the amine-containing biomolecule can favor the aminolysis reaction over hydrolysis. glenresearch.com If low conjugation efficiency is observed, reducing the reaction volume can help drive the reaction towards the desired product. glenresearch.com
Reagent Preparation and Storage: NHS esters are moisture-sensitive and should be stored in a dry environment. glenresearch.com Solutions of NHS esters, particularly in aqueous buffers, should be prepared immediately before use to minimize hydrolysis. lumiprobe.com When using organic solvents like DMF, it is important to use a high-quality, amine-free grade. lumiprobe.com
Quenching the Reaction: After the desired reaction time, the reaction can be stopped by adding a primary amine-containing buffer like Tris or glycine. covachem.comthermofisher.com This will react with any remaining active NHS ester, preventing further non-specific reactions.
By carefully controlling these reaction parameters, the competing hydrolysis reaction can be minimized, leading to a higher yield of the desired amide-conjugated product.
Interactive Data Table: Factors Affecting NHS Ester Stability and Reaction Efficiency
| Parameter | Effect on Hydrolysis | Effect on Aminolysis (Conjugation) | Recommended Condition for this compound Conjugation |
| pH | Increases with higher pH thermofisher.com | Optimal in the 7-9 range covachem.com | pH 7.2 - 8.5 thermofisher.com |
| Temperature | Increases with higher temperature | Generally faster at higher temperatures, but hydrolysis also increases | Room temperature or 4°C thermofisher.com |
| Buffer Type | --- | Can compete if nucleophilic (e.g., Tris) glenresearch.comcovachem.com | Non-amine buffers (Phosphate, HEPES, Bicarbonate) thermofisher.com |
| Water Content | Dependent on water | --- | Minimize water content; use dry solvents (DMF, DMSO) when possible covachem.com |
| Reactant Concentration | --- | Higher concentration of amine favors conjugation glenresearch.com | Use concentrated protein solutions (e.g., 1-2 mg/mL) mesoscale.com |
Modulation of Bioconjugate Solubility and Aggregation via PEGylation
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the properties of biomolecules. One of the primary benefits of PEGylation is the increased solubility of the resulting bioconjugate in aqueous environments. axispharm.cominterchim.com The hydrophilic nature of the PEG polymer improves the solubility of hydrophobic molecules and can prevent aggregation, which is a common issue with protein therapeutics. interchim.comnih.govpnas.org
The this compound incorporates a short, hydrophilic triethylene glycol (PEG3) spacer. This PEG linker increases the water solubility of the compound and the molecules to which it is conjugated. biotium.com By preventing protein precipitation, PEGylation can render aggregates soluble. nih.gov For instance, a study on granulocyte colony-stimulating factor (GCSF) demonstrated that the attachment of a 20 kDa PEG moiety not only made the aggregates soluble but also slowed the rate of aggregation. nih.gov This effect is attributed to the favorable interaction of water molecules with the PEG group. nih.gov
Table 1: Impact of PEGylation on Bioconjugate Properties
| Property | Effect of PEGylation | Reference |
| Solubility | Increases solubility in aqueous solutions. | axispharm.cominterchim.com |
| Aggregation | Reduces protein aggregation and can render existing aggregates soluble. | nih.govpnas.org |
| Stability | Enhances stability by protecting against degradation. | axispharm.comnih.gov |
| Immunogenicity | Reduces immune responses. | axispharm.com |
Influence of PEG Chain Length on Linker Efficacy
The length of the PEG chain is a critical parameter in linker design, as it directly impacts the physicochemical and biological properties of the bioconjugate. precisepeg.com Shorter PEG chains, such as the PEG3 in this compound, are often used for applications like compact labeling. precisepeg.com While longer PEG chains can offer greater solubility and reduced immunogenicity, shorter linkers may be advantageous in specific contexts. precisepeg.com
Research has shown that the optimal PEG linker length can be application-dependent. For example, in the context of targeted nanoparticle delivery to dendritic cells, a study found that NPs coated with PEG-3000 exhibited the best balance for antibody-receptor interactions and subsequent immune responses. nih.gov Conversely, another study on folate-linked liposomes showed that longer PEG linkers led to increased tumor accumulation in vivo. nih.govdovepress.com However, some studies suggest that shorter linkers might facilitate more favorable receptor-ligand interactions by limiting the conformational freedom of the ligand. nih.govdovepress.com The choice of PEG length, therefore, represents a balance between achieving desired physical properties and maintaining biological function.
A comparative analysis of DNP-PEG-NHS esters with varying PEG lengths highlights these differences. For instance, a DNP-PEG4-NHS ester offers enhanced water solubility compared to its PEG3 counterpart, potentially allowing for a higher density of DNP conjugation without causing precipitation.
Architectural Considerations: Linear versus Branched PEG Linkers
PEG linkers can be designed with either a linear or branched architecture, each offering distinct advantages. axispharm.com this compound features a linear PEG chain. nih.gov Linear PEGs consist of a straight chain with functional groups at one or both ends. axispharm.comprecisepeg.com They are often preferred for their predictable behavior, ease of synthesis, and minimal steric hindrance, which is ideal for site-specific conjugation. precisepeg.com
Branched PEG linkers, in contrast, have multiple PEG arms extending from a central core. axispharm.comprecisepeg.com This structure can lead to a higher molecular weight and increased functionality, offering superior shielding effects that can enhance circulation time in the body and further reduce immunogenicity. precisepeg.com Branched PEGs are particularly useful for creating multivalent conjugates, where multiple molecules are attached to a single linker.
Table 2: Comparison of Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers | Reference |
| Structure | Straight chain with one or two functional end groups. | Multiple PEG arms from a central core. | axispharm.comprecisepeg.com |
| Advantages | Predictable behavior, lower cost, minimal steric hindrance. | Higher payload capacity, superior shielding, enhanced solubility for hydrophobic drugs. | precisepeg.com |
| Applications | Protein PEGylation, diagnostic probe labeling. | Drug delivery systems, targeted therapeutics. | precisepeg.com |
Design of Cleavable and Non-Cleavable PEG Linkers for Specific Research Applications
PEG linkers can be engineered to be either cleavable or non-cleavable, a design choice that dictates how and when a conjugated molecule is released. axispharm.compurepeg.com this compound is a non-cleavable linker because the amide bond formed between the NHS ester and a primary amine is stable. biochempeg.comnih.gov
Non-Cleavable Linkers: Non-cleavable linkers form stable, permanent bonds that are not designed to be broken under physiological conditions. purepeg.combiochempeg.combiotechinformers.com In the context of antibody-drug conjugates (ADCs), the release of the payload from a non-cleavable linker relies on the complete degradation of the antibody within the target cell, typically in the lysosome. biochempeg.comcreativebiolabs.net This mechanism can offer greater stability in plasma, potentially leading to a better therapeutic window and reduced off-target toxicity compared to some cleavable linkers. biochempeg.combiotechinformers.com The stability of non-cleavable linkers like the one in this compound is an advantage in applications where a permanent linkage is desired. biochempeg.com
Cleavable Linkers: In contrast, cleavable linkers are designed to break and release their payload in response to specific triggers within the target environment, such as changes in pH, the presence of specific enzymes, or a reducing environment. axispharm.compurepeg.com This allows for controlled release of a therapeutic agent at the site of action. purepeg.com
The choice between a cleavable and non-cleavable linker is highly dependent on the specific application and the desired mechanism of action. biotechinformers.com
Engineering PEG Linkers for Enhanced Analytical Characterization of Conjugates
The characterization of PEGylated proteins can be challenging due to the heterogeneity of the resulting conjugates. enovatia.comacs.orgfrontiersin.org However, the design of the PEG linker itself can be engineered to simplify this analytical process. The use of discrete, single-molecule PEG (dPEG®) reagents, as opposed to traditional polymeric PEGs, can significantly reduce the heterogeneity of the final product, making it more amenable to analysis by techniques like mass spectrometry (MS). enovatia.com
The ability to accurately characterize PEGylated bioconjugates is crucial for regulatory approval of therapeutic products. enovatia.com High-resolution mass spectrometry (HRMS) combined with techniques like liquid chromatography (LC/MS) is a powerful tool for this purpose. enovatia.com The elemental composition of the drug, linker, and the drug-linker conjugate can be determined by HRMS, while the full structure is often elucidated using a combination of NMR and HRMS/MS. enovatia.com
Furthermore, the design of cleavable linkers can also facilitate characterization. acs.orgacs.orgnih.govresearchgate.net By allowing for the independent analysis of the protein and the PEG unit, cleavable linkers can reduce the complexity of mass spectrometry data. acs.org For example, a linker can be designed to be cleaved during the sample preparation for peptide mapping, leaving behind a small reporter tag at the site of PEGylation. acs.orgacs.orgnih.govresearchgate.net This approach enables the precise identification of PEG attachment sites using standard analytical workflows. acs.orgacs.orgnih.govresearchgate.net
The 2,4 Dinitrophenyl Dnp Moiety in Advanced Detection and Enhancement Technologies
DNP as a Hapten Tag for Immunological Detection and Assays
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The 2,4-dinitrophenyl (DNP) group is a classic example of a hapten and is widely utilized in immunology due to its ability to induce a strong and specific antibody response when conjugated to a carrier molecule. caymanchem.comnih.gov This property makes DNP an invaluable tool for a variety of immunological detection methods and assays.
Since DNP is not naturally found in biological tissues, it serves as an ideal and specific tag for immunoassays, minimizing background interference. synabs.besynabs.be When DNP is covalently linked to proteins, peptides, or other molecules of interest, it can be readily detected with high sensitivity and specificity by anti-DNP antibodies. synabs.besydlabs.com This principle is the foundation for its use in numerous research and diagnostic applications, including:
Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, DNP-labeled antigens or antibodies can be used to quantify analytes in a sample. The detection is typically achieved by using an enzyme-conjugated anti-DNP antibody that generates a measurable signal. caymanchem.comnih.gov
Western Blotting: DNP-labeled probes can be used to detect specific proteins on a membrane. An anti-DNP antibody conjugated to a reporter enzyme or fluorophore then allows for visualization of the target protein. caymanchem.comsynabs.be
Immunohistochemistry and Immunocytochemistry: These techniques use DNP-labeled antibodies or probes to visualize the distribution and localization of antigens in tissue sections or cells. The detection with anti-DNP antibodies provides a clear signal of the target's location. synabs.be
Flow Cytometry: Cells can be labeled with DNP-conjugated reagents to identify and sort specific cell populations based on the expression of surface or intracellular markers. sydlabs.com
The DNP-hapten system offers a robust and versatile alternative to other tagging systems, such as the biotin-streptavidin system, especially in contexts where endogenous biotin (B1667282) could cause background issues. synabs.besynabs.be The high affinity and specificity of anti-DNP antibodies contribute to the high signal-to-noise ratio achievable in these assays. nih.gov
Table 1: Applications of DNP as a Hapten Tag in Immunological Assays
| Assay Type | Principle of DNP Application | Key Advantage |
|---|---|---|
| ELISA | DNP-labeled antigen or antibody is quantified using an enzyme-linked anti-DNP antibody. caymanchem.comnih.gov | High sensitivity and specificity in analyte quantification. |
| Western Blot | DNP-labeled probes bind to target proteins, which are then visualized with a conjugated anti-DNP antibody. caymanchem.comsynabs.be | Clear and specific detection of target proteins on membranes. |
| Immunohistochemistry | DNP-labeled antibodies or probes are used to localize antigens in tissues, detected by anti-DNP antibodies. synabs.be | Precise spatial localization of antigens within tissue samples. |
| Flow Cytometry | Cells are tagged with DNP-conjugated reagents for identification and sorting. sydlabs.com | Specific labeling and analysis of cell populations. |
Application of DNP in Molecular Biology: DNA Hybridization and PCR Product Detection
The utility of the DNP moiety extends into the realm of molecular biology, particularly in the labeling and detection of nucleic acids. DNP can be incorporated into nucleotides, which are then used to generate labeled DNA or RNA probes for various applications, including DNA hybridization and the detection of Polymerase Chain Reaction (PCR) products. thermofisher.compubcompare.ai
DNA Hybridization: Hybridization probes are fragments of DNA or RNA with a specific sequence that are used to detect the presence of complementary sequences in a sample. wikipedia.org These probes are often labeled with a tag to enable their detection after hybridization. DNP-labeled nucleotides, such as DNP-11-UTP, can be enzymatically incorporated into nucleic acid probes. thermofisher.compubcompare.ai These DNP-labeled probes can then be used in various hybridization techniques:
Southern and Northern Blotting: To detect specific DNA or RNA sequences, respectively, immobilized on a membrane.
In Situ Hybridization (ISH): To visualize the location of specific nucleic acid sequences within cells or tissues. DNP is one of several haptens, alongside biotin and digoxigenin, that can be used for multiplexing, allowing for the simultaneous detection of multiple targets. pnas.org
Detection of the hybridized DNP-labeled probe is achieved using an anti-DNP antibody, which is typically conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore. synabs.be This immunological detection method offers high sensitivity and low background. scispace.com
PCR Product Detection: PCR is a powerful technique for amplifying specific DNA sequences. nih.gov After amplification, the resulting PCR products need to be detected and analyzed. While gel electrophoresis with DNA-binding dyes is a common method, it can lack sensitivity and specificity. scispace.combio-rad.com Using labeled primers or probes can significantly improve detection.
DNP can be incorporated into PCR products by using a DNP-labeled primer during the amplification reaction. The resulting DNP-tagged amplicons can then be detected with high sensitivity using methods analogous to an ELISA, often referred to as hybridization-based assays. scispace.com In one common format, the PCR is performed with a biotinylated primer and a DNP-labeled primer. The resulting dual-labeled product can be captured on a streptavidin-coated surface and then detected with an enzyme-conjugated anti-DNP antibody. This approach provides a significant increase in both specificity, as it confirms the identity of the amplicon, and sensitivity compared to simple gel visualization. scispace.com
Table 2: DNP in Nucleic Acid Detection
| Technique | Role of DNP | Detection Method |
|---|---|---|
| DNA/RNA Hybridization | DNP is incorporated into nucleic acid probes as a hapten tag. thermofisher.compubcompare.ai | Immunological detection using an anti-DNP antibody conjugated to an enzyme or fluorophore. synabs.be |
| PCR Product Detection | DNP is attached to a PCR primer, labeling the amplified DNA fragment. scispace.com | Hybridization capture followed by immunological detection with an anti-DNP antibody. scispace.com |
Integration of DNP in Dynamic Nuclear Polarization (DNP) NMR Spectroscopy
Dynamic Nuclear Polarization (DNP) is a revolutionary technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state. wikipedia.org NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules at an atomic level, but it suffers from inherently low sensitivity. nih.govbridge12.com DNP addresses this limitation by transferring the high spin polarization of electrons from a paramagnetic polarizing agent to the surrounding nuclear spins, resulting in a significant boost in the NMR signal. wikipedia.orgbruker.com This can reduce experiment times from months to mere hours, making previously infeasible experiments possible. nih.govacs.org The paramagnetic nature of certain DNP moieties makes them suitable as components of these polarizing agents.
Solid-state NMR (ssNMR) is indispensable for studying the structure of non-crystalline biological macromolecules like membrane proteins and amyloid fibrils, as well as various materials. nih.govacs.org However, its low sensitivity is a major bottleneck. DNP-enhanced ssNMR has emerged as a game-changing solution, capable of increasing signal intensities by two to three orders of magnitude. nih.govnih.gov
The process involves doping the sample with a polarizing agent, which contains stable unpaired electrons. rsc.org The sample is then cooled to cryogenic temperatures (around 100 K) and irradiated with microwaves at a frequency near the electron paramagnetic resonance (EPR) transition. bruker.com This irradiation facilitates the transfer of polarization from the highly polarized electrons to the nuclei of the sample (typically ¹H), which then spreads to other nuclei like ¹³C and ¹⁵N through spin diffusion. bridge12.com This hyperpolarization leads to a massive enhancement of the NMR signal. bruker.com The development of efficient polarizing agents, often biradicals, has been crucial to the success of high-field DNP. rsc.org
While conventional DNP involves distributing a soluble polarizing agent throughout the sample, a more refined approach is site-directed paramagnetic labeling. nih.govuu.nl In this method, a paramagnetic tag is covalently attached to a specific site on a biomolecule, such as a protein or nucleic acid. nih.govnih.gov This provides several advantages for structural studies.
Attaching a paramagnetic label directly to the molecule of interest allows for the generation of localized, high DNP enhancements in the vicinity of the label. uu.nl This approach can provide distance-dependent structural information. The paramagnetic label induces relaxation effects (Paramagnetic Relaxation Enhancement, PRE) on nearby nuclei, which can be measured to determine distances between the label and different parts of the molecule. nih.govnih.gov
This site-specific approach introduces molecular specificity into DNP studies. By creating localized clusters of spins, it is possible to obtain significant DNP enhancements while also leveraging the structural information provided by PRE-based NMR methods. nih.govuu.nl This is particularly powerful for studying large and complex molecular assemblies where traditional NMR methods fall short. nih.gov
Targeted DNP is a specialized form of site-directed labeling where the polarizing agent is specifically located on the biomolecular system of interest within a complex mixture. nih.govrsc.orgnih.gov This approach is especially valuable for studying biomolecules in their native, complex environments, such as within a cell or a cell lysate. nih.govnih.gov
In a typical in-cell NMR experiment, the signal from the isotopically labeled protein of interest can be overwhelmed by the background signals from the multitude of other molecules in the cell. Targeted DNP addresses this by selectively enhancing the signal of the target molecule. By attaching the polarizing agent directly to the protein being studied, the DNP enhancement is focused on that protein, effectively filtering out the background signals from the cellular matrix. nih.govresearchgate.net
This method not only improves sensitivity but also provides selectivity, allowing researchers to observe a specific protein's structure and dynamics within the crowded cellular environment. nih.gov Targeted DNP is revolutionizing the field of in-cell structural biology, paving the way for atomic-level studies of biomolecules in their functional, physiological context. rsc.orgacs.org
Table 3: Comparison of DNP NMR Spectroscopy Approaches
| Approach | Description | Key Feature | Primary Application |
|---|---|---|---|
| Conventional DNP | A soluble polarizing agent is uniformly distributed in the sample matrix. bruker.com | General, massive signal enhancement across the sample. | Sensitivity enhancement for bulk materials and purified biomolecules in solid-state NMR. nih.govnih.gov |
| Site-Directed Labeling | A paramagnetic tag is covalently attached to a specific site on the biomolecule. nih.govuu.nl | Localized enhancement and provides distance restraints (PRE). | Detailed structural studies of specific regions in large biomolecular complexes. nih.govnih.gov |
| Targeted DNP | The polarizing agent is specifically attached to the molecule of interest within a complex environment. nih.govrsc.org | Selective signal enhancement of the target molecule, suppressing background signals. | In-cell NMR and studies of biomolecules in complex biological mixtures. nih.govresearchgate.net |
Methodological Approaches for Dnp Peg3 Ch2 Nhs Ester Bioconjugation
Preparation and Handling of DNP-PEG3-CH2 NHS Ester Reagent
Proper preparation and handling of the this compound are critical for maintaining its reactivity and ensuring successful conjugation outcomes. The NHS ester moiety is susceptible to hydrolysis, particularly in aqueous environments, which can significantly reduce labeling efficiency.
Storage and Handling: this compound is moisture-sensitive and should be stored under desiccated conditions at -20°C. vectorlabs.combroadpharm.com To prevent condensation of atmospheric moisture onto the reagent, the vial must be equilibrated to room temperature before opening. vectorlabs.comvectorlabs.com It is advisable to limit the reagent's exposure to air and to restore the container under an inert atmosphere, such as nitrogen or argon, after use. vectorlabs.com
Reagent Preparation: Due to the hydrolytic instability of the NHS ester, solutions should be prepared immediately before use. broadpharm.comvectorlabs.com Preparing stock solutions for long-term storage is not recommended. broadpharm.com The reagent is typically first dissolved in a small volume of an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). sigmaaldrich.comlumiprobe.comabberior.rocks This concentrated stock solution is then added to the aqueous solution containing the biomolecule to initiate the conjugation reaction. Care should be taken to ensure the final concentration of the organic solvent in the reaction mixture is low (typically under 10%) to avoid denaturation of the target biomolecule. broadpharm.com
Table 1: Key Handling and Preparation Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage | -20°C with desiccant. vectorlabs.combroadpharm.com | Prevents degradation and hydrolysis of the moisture-sensitive NHS ester. |
| Handling | Equilibrate vial to room temperature before opening. vectorlabs.comvectorlabs.com | Avoids moisture condensation on the cold reagent, which causes hydrolysis. |
| Solvent for Stock | Anhydrous DMSO or DMF. sigmaaldrich.comlumiprobe.com | Ensures the reagent is fully dissolved and stable prior to addition to the aqueous reaction buffer. |
| Solution Stability | Prepare fresh immediately before use; do not store in solution. broadpharm.comvectorlabs.com | The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive. |
Strategies for Achieving Site-Specific Protein Modification
While standard NHS ester chemistry is robust, its reaction with multiple lysine (B10760008) residues can result in a heterogeneous mixture of labeled proteins, which may compromise protein function and complicate analysis. nih.govnih.gov To overcome this, strategies have been developed to direct the DNP-PEG3-CH2 moiety to a single, specific site on a protein.
One approach to achieve selectivity for the protein's N-terminus is to leverage the pKa difference between the N-terminal α-amine and the ε-amines of lysine side chains. The N-terminal amine generally has a lower pKa, meaning it remains nucleophilic at a lower pH where most lysine residues are protonated and unreactive. mdpi.com By carefully controlling the reaction pH to a near-neutral range (e.g., pH 7.0), preferential labeling at the N-terminus can be achieved over the more abundant lysine residues. mdpi.com However, the effectiveness of this method is highly protein-dependent and may not yield complete specificity. nih.gov
A more robust and highly specific method involves converting the this compound into a different reactive species in situ. This advanced strategy transforms the amine-reactive NHS ester into a thioester that can selectively label a protein at a unique N-terminal cysteine residue. nih.govacs.org
The process occurs in a "one-pot," two-step sequence:
Transesterification: The this compound is first incubated with a high concentration of a small thiol molecule, typically 2-mercaptoethanesulfonic acid sodium salt (MESNa). nih.govnih.gov This reaction converts the NHS ester into a DNP-PEG3-CH2-thioester. nih.gov
Native Chemical Ligation (NCL): The newly formed thioester is then directly reacted with the target protein, which must be engineered to possess a single cysteine residue at its N-terminus. The thioester undergoes a chemoselective reaction analogous to Native Chemical Ligation (NCL) with the N-terminal cysteine. nih.govnih.gov This involves an initial transthioesterification, followed by a rapid, spontaneous S-to-N acyl shift that forms a stable, native amide bond, exclusively at the N-terminus. chemrxiv.org
This method provides excellent site-specificity, converting a generally amine-reactive reagent into a tool for precise, single-site modification of a protein engineered with an N-terminal cysteine. nih.govnih.gov
Purification and Downstream Processing of this compound Conjugates
Following the bioconjugation of this compound to a target biomolecule, a critical downstream processing phase is required to isolate the desired conjugate from unreacted materials and byproducts. mt.commt.comwikipedia.org This purification is essential to ensure the homogeneity and purity of the final product, which is paramount for its intended application. The primary goal is to remove excess this compound, the hydrolyzed NHS ester, and any unconjugated biomolecules. sigmaaldrich.com The choice of purification methodology is dictated by the physicochemical properties of the biomolecule, the nature of the conjugate, and the scale of the preparation.
Commonly employed techniques for the purification of bioconjugates include size-exclusion chromatography (SEC), affinity chromatography, and dialysis/ultrafiltration. SEC separates molecules based on their hydrodynamic volume, effectively removing the smaller, unreacted this compound from the larger bioconjugate. nih.gov Affinity chromatography can be employed if the biomolecule has a specific binding partner, allowing for highly selective purification of the conjugate. Dialysis and ultrafiltration are membrane-based techniques that separate molecules based on size differences, facilitating the removal of small molecule impurities and buffer exchange. mt.com For larger-scale manufacturing, downstream bioconjugation models that integrate purification steps concurrently with conjugation are being explored to improve efficiency and reduce costs. adcreview.com1stoncology.com
Table 1: Methodological Approaches for Purification of this compound Conjugates
| Purification Method | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Larger molecules (conjugate) elute before smaller molecules (unreacted linker). | Mild conditions preserve biological activity; effective for removing excess small molecules. | Can be time-consuming; potential for sample dilution. |
| Affinity Chromatography | Exploits specific binding interactions between the biomolecule and a ligand immobilized on a stationary phase. | High specificity and purity of the isolated conjugate. | Requires a specific affinity tag on the biomolecule; can be expensive. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge differences between the conjugate and impurities at a given pH. | High resolving power for separating species with different charge properties. | Can be sensitive to buffer conditions; may require optimization. sartorius.com |
| Dialysis/Ultrafiltration | Utilizes a semi-permeable membrane to separate molecules based on size. | Simple and effective for buffer exchange and removing small molecule impurities. | Can be slow; potential for sample loss due to membrane adsorption. mt.com |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity. | May require organic solvents that can denature some biomolecules. |
Analytical Characterization Techniques for Conjugation Products
A thorough analytical characterization of the purified this compound conjugate is crucial to confirm successful conjugation, determine the degree of labeling, and ensure the structural integrity of the biomolecule. A combination of mass spectrometry, chromatographic, and electrophoretic techniques is typically employed to provide a comprehensive profile of the conjugation product.
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information that confirms the covalent attachment of the DNP-PEG3-CH2 moiety. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. thermofisher.comnih.gov MALDI-TOF MS is often used for rapid determination of the molecular weight of the intact conjugate and to assess the heterogeneity of the product. researchgate.net ESI-MS, often coupled with liquid chromatography (LC-MS), can provide more detailed information, including the distribution of different PEGylated species and the average number of linkers attached to the biomolecule. sciex.comenovatia.com For complex conjugates, high-resolution mass spectrometry platforms like Orbitrap-based instruments can offer superior mass accuracy and resolution, aiding in the detailed characterization of the conjugate population. thermofisher.com
Table 2: Mass Spectrometry Techniques for this compound Conjugate Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| MALDI-TOF MS | A soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser. | Molecular weight of the intact conjugate; assessment of heterogeneity. researchgate.net | High throughput; tolerant to some buffers and salts. | Lower resolution compared to ESI-MS; potential for fragmentation. |
| ESI-MS | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol. | Precise molecular weight; distribution of conjugated species; can be coupled to LC. sciex.comenovatia.com | High resolution and mass accuracy; suitable for complex mixtures. | Can be sensitive to salts and detergents; may produce complex spectra with multiple charge states. |
| Orbitrap MS | A type of mass analyzer that traps ions in an orbital motion around a central electrode. | High-resolution and high-accuracy mass measurements. thermofisher.com | Excellent for resolving complex isotopic patterns and identifying different conjugate species. | Higher instrument cost and complexity. |
Chromatographic and Electrophoretic Characterization
Chromatographic and electrophoretic techniques are fundamental for assessing the purity, homogeneity, and integrity of this compound conjugates. dntb.gov.ua High-performance liquid chromatography (HPLC) is a versatile tool, with different modes being applicable. nih.gov Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and can be used to resolve the conjugate from the unconjugated biomolecule and other impurities. Size-exclusion chromatography (SEC) is employed to analyze the size homogeneity of the conjugate and detect any aggregation or fragmentation. nih.gov Ion-exchange chromatography (IEX) separates molecules based on their net charge, which can be altered by the conjugation process, thus allowing for the separation of species with different degrees of labeling. researchgate.net
Electrophoretic methods, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), provide a visual assessment of the conjugation reaction. nih.gov An increase in the apparent molecular weight of the protein after conjugation confirms the attachment of the DNP-PEG3-CH2 moiety. Capillary electrophoresis (CE) offers a high-resolution alternative to traditional gel electrophoresis for analyzing the purity and heterogeneity of the conjugate. sartorius.comnih.gov
Table 3: Chromatographic and Electrophoretic Characterization Methods
| Technique | Principle | Information Provided | Advantages | Disadvantages |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment; separation of conjugate from unconjugated biomolecule. | High resolution; well-established technique. | Organic solvents may cause denaturation of some biomolecules. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Assessment of aggregation and fragmentation; purity analysis. nih.gov | Mild, non-denaturing conditions. | Lower resolution for molecules of similar size. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separation of species with different degrees of labeling; purity assessment. researchgate.net | High resolving power for charge variants. | Sensitive to buffer pH and ionic strength. |
| SDS-PAGE | Electrophoretic separation based on molecular weight in the presence of a detergent. | Confirmation of conjugation through a molecular weight shift. nih.gov | Simple, rapid, and widely available. | Low resolution; provides apparent molecular weight. |
| Capillary Electrophoresis (CE) | Electrophoretic separation in a narrow capillary. | High-resolution analysis of purity and heterogeneity. nih.gov | High efficiency and resolution; automated. | Requires specialized equipment. |
Advanced Research Applications and Emerging Methodologies
Proteomics Research: Crosslinking and Quantitative Labeling with NHS Esters
The NHS ester moiety of the compound is a cornerstone of modern proteomics, enabling the covalent labeling and crosslinking of proteins. This reactivity is harnessed to explore protein interaction networks and to achieve precise quantification of protein abundance.
Applications in Protein Interaction Network Analysis
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful method for elucidating the architecture of protein complexes and mapping protein-protein interactions (PPIs) on a systems-wide scale. nih.gov Reagents with two or more reactive groups, such as NHS esters, are used to covalently link proteins that are in close proximity. nih.govaustinpublishinggroup.com This process "freezes" transient or weak interactions, allowing for their subsequent identification by mass spectrometry.
The NHS ester function within DNP-PEG3-CH2 NHS ester reacts efficiently with primary amines, predominantly found on the side chains of lysine (B10760008) residues and the N-termini of proteins, which are frequently located on the protein surface. nih.govnih.gov By reacting with these available amine groups, bifunctional cross-linkers can create covalent bonds between interacting proteins. After cross-linking, the protein complexes are digested, and the resulting linked peptides are analyzed by mass spectrometry. The identification of these cross-linked peptides provides direct evidence of protein interactions and yields spatial constraints that can be used to model the three-dimensional structure of protein complexes. nih.govresearchgate.net While highly effective for studying specific interactions, researchers note that for low-affinity complexes (KD >> 25 μM), non-specific cross-linking can become a confounding factor. researchgate.netcovalx.com
The workflow for a typical XL-MS experiment to map protein interactions is summarized below.
| Step | Description | Key Objective |
| 1. Cross-linking | Incubation of a protein mixture (e.g., cell lysate) with an amine-reactive cross-linker like a bis-NHS ester. | Covalently link proteins that are in close spatial proximity. |
| 2. Digestion | The cross-linked protein complexes are enzymatically digested (e.g., with trypsin) into smaller peptides. | Generate peptides suitable for mass spectrometry analysis. |
| 3. Enrichment (Optional) | Cross-linked peptides are often enriched from the complex mixture to improve detection. | Increase the concentration of informative cross-linked peptides. |
| 4. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). | Determine the mass and sequence of the peptides. |
| 5. Data Analysis | Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. | Identify the specific amino acids and proteins that were linked, revealing the interaction sites. |
Integration with Isobaric Tagging Strategies
Quantitative proteomics aims to measure changes in protein abundance across different samples. Isobaric tagging is a widely adopted method for multiplexed relative protein quantification. nih.govthermofisher.com Popular commercial reagents, such as Tandem Mass Tags (TMT), are a prime example of this strategy and rely on NHS ester chemistry to label peptides. nih.govthermofisher.com
In this approach, peptides from different samples (e.g., control vs. treated) are labeled with distinct, but isobaric (same total mass), versions of the TMT reagent. The NHS ester group of the tag covalently attaches to the primary amines of the peptides. After labeling, the samples are combined and analyzed in a single mass spectrometry run. While the labeled peptides are indistinguishable in the initial MS scan, fragmentation during MS/MS cleaves the tag, releasing unique reporter ions of different masses. The relative intensity of these reporter ions corresponds to the relative abundance of the peptide, and thus the protein, in each of the original samples. thermofisher.com
The amine-reactive nature of this compound makes its core chemistry directly compatible with these established quantitative proteomics workflows. A recent innovation in this field is the development of multiplexed quantitative cross-linking, which combines protein interaction mapping with quantitative analysis. nih.gov This is exemplified by the isobaric quantitative Protein Interaction Reporter (iqPIR) technology, which uses peptide-based, amine-reactive cross-linkers that incorporate an affinity tag, a cleavable bond, and isobaric reporter ions. nih.gov This integrated approach allows researchers not only to identify protein interactions but also to quantify how these interactions change under different biological conditions. nih.gov
Advancements in Bioconjugate Engineering via this compound
Bioconjugation, the process of linking biomolecules to other molecules, is critical for creating novel therapeutics, diagnostics, and research tools. The tripartite nature of this compound offers significant advantages in this field.
Development of Multifunctional Bioconjugates
The structure of this compound is inherently multifunctional. The NHS ester provides a covalent attachment point to proteins and other amine-containing biomolecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while reducing potential steric hindrance. vectorlabs.comaxispharm.com The DNP group serves as a versatile hapten tag. This allows for the creation of complex molecular assemblies.
Commercial suppliers offer a wide array of DNP-PEG linkers with different reactive groups at the non-DNP terminus, highlighting their role as building blocks for multifunctional constructs. precisepeg.combroadpharm.com For example, a DNP-PEG linker can be conjugated to a targeting antibody via its NHS ester, while the DNP group can be used to attach a diagnostic imaging agent or a therapeutic payload through anti-DNP antibody recognition. PEGylated linkers are instrumental in the design of antibody-drug conjugates (ADCs), where they ensure stability in circulation and facilitate the targeted release of cytotoxic drugs. purepeg.com
| Component | Function in Multifunctional Bioconjugates |
| NHS Ester | Covalently attaches the linker to a primary amine on a target biomolecule (e.g., antibody, protein). |
| PEG Spacer | Improves solubility, increases stability, reduces immunogenicity, and provides spatial separation between conjugated moieties. axispharm.com |
| DNP Group | Acts as a high-affinity handle or tag for non-covalent attachment of other molecules, such as anti-DNP antibody-drug conjugates or imaging agents. precisepeg.com |
Application in Affinity Probe Development
The 2,4-dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier protein. precisepeg.com This property is exploited to develop highly specific affinity probes. Molecules tagged with DNP can be selectively recognized and captured by anti-DNP antibodies with high affinity. biotium.comaatbio.com
This compound can be used to label a protein of interest (the "bait") with a DNP tag. This is accomplished by reacting the NHS ester with the bait protein's primary amines. The DNP-labeled bait protein can then be used in pull-down assays to identify interacting partners ("prey") from a cell lysate. thermofisher.comnih.gov The entire complex (bait-prey) is captured from the solution using beads coated with an immobilized anti-DNP antibody. After washing away non-specific binders, the interacting prey proteins can be eluted and identified by mass spectrometry. sigmaaldrich.com
This DNP-anti-DNP system serves as a robust and sensitive alternative to the commonly used biotin-streptavidin system for affinity purification. precisepeg.com The development of DNP-labeled probes is a key application for DNP-PEG-NHS ester reagents. aatbio.com
Integration with Bioorthogonal Chemistries
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. These reactions provide powerful tools for labeling and tracking biomolecules in their natural environment. "Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), is a leading example.
The versatility of the DNP-PEG linker platform allows for its integration with these advanced chemistries. By replacing the NHS ester with a bioorthogonal reactive group, such as an azide (B81097) or a strained alkyne (e.g., DBCO), DNP-PEG linkers can be used for site-specific labeling in complex biological systems. broadpharm.com For instance, a DNP-PEG-Azide linker can be "clicked" onto a biomolecule that has been metabolically engineered to contain a cyclooctyne (B158145) group. This allows for the precise attachment of a DNP affinity tag for subsequent purification or detection. The modular nature of these linkers, combining different functionalities, facilitates the development of sophisticated probes for imaging and targeted drug delivery. vectorlabs.com
Interdisciplinary Research Integrating this compound Chemistry
The trifunctional nature of this compound, combining a reactive N-hydroxysuccinimide (NHS) ester, a flexible polyethylene (B3416737) glycol (PEG) linker, and a dinitrophenyl (DNP) hapten, has positioned it as a valuable tool in various interdisciplinary research fields. Its unique architecture allows for precise chemical modifications that bridge chemical biology, materials science, and structural biology, enabling novel experimental approaches and deeper insights.
Chemical Biology Approaches to Protein Function Elucidation
In chemical biology, this compound serves as a sophisticated molecular probe for labeling and studying proteins. The NHS ester group readily reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form stable amide bonds. biotium.combroadpharm.com This covalent conjugation allows for the attachment of the DNP-PEG3 moiety to a protein of interest.
The individual components of the molecule each play a critical role in the elucidation of protein function:
NHS Ester: Provides the mechanism for covalent attachment to the target protein. While NHS esters can react with multiple lysine residues, potentially leading to heterogeneous labeling, controlled reaction conditions can help manage the degree of modification. nih.gov
PEG3 Linker: The hydrophilic, three-unit polyethylene glycol spacer enhances the water solubility of the conjugate, which is crucial for maintaining protein stability and function in aqueous buffers. Its flexibility also minimizes steric hindrance, reducing the likelihood that the label will interfere with the protein's native conformation and biological activity.
DNP Group: The dinitrophenyl group functions as a versatile hapten tag. biotium.com Once conjugated to a protein, this tag can be specifically recognized by anti-DNP antibodies. This interaction facilitates a range of downstream applications, including protein purification, immunoprecipitation, and detection via immunoassays like ELISA or Western blotting, thereby helping to track the protein and understand its interactions and localization.
| Component | Function in Chemical Biology | Application Example |
|---|---|---|
| NHS Ester | Covalently labels primary amines on proteins. | Tagging a specific enzyme to track its cellular localization. |
| PEG3 Linker | Increases solubility and provides a flexible spacer to preserve protein function. | Ensuring a labeled antibody maintains its antigen-binding capability. |
| DNP Group | Acts as a hapten tag for high-affinity detection and purification. biotium.com | Isolating a DNP-labeled protein and its binding partners from a cell lysate using anti-DNP antibody-coated beads. |
Materials Science Applications for Surface Modification
The application of this compound extends into materials science, where it is used to functionalize surfaces for creating advanced biomaterials and biosensors. The reagent can be employed to immobilize proteins onto various substrates, such as silicon wafers, gold nanoparticles, or polymer scaffolds, in a controlled and oriented manner. nih.gov
The process typically involves a two-step approach. First, a surface is pre-functionalized to present primary amine groups. Subsequently, the surface is treated with this compound. The NHS ester reacts with the surface amines, covalently tethering the DNP-PEG3 moiety to the material. This creates a surface that is both biocompatible, due to the protein-repellent nature of the PEG linker, and bio-active, via the DNP handle. Such functionalized surfaces can be used to specifically capture anti-DNP antibodies or other biomolecules engineered to recognize the DNP tag.
| Application Area | Role of this compound | Research Example |
|---|---|---|
| Biosensor Development | Creates a functional surface for the specific and oriented immobilization of capture molecules (e.g., anti-DNP antibodies). | Fabricating a sensor chip where DNP-functionalized surfaces capture antibody-antigen complexes for detection. |
| Biocompatible Coatings | The PEG linker helps to prevent non-specific protein adsorption, reducing biofouling on implanted medical devices. | Coating a catheter with a PEG layer to improve its biocompatibility and reduce the risk of thrombosis. |
| Controlled Protein Immobilization | The NHS ester enables covalent attachment of the linker to amine-modified surfaces for subsequent protein capture. nih.gov | Developing functionalized polymer brushes on a silicon surface for the covalent binding of specific enzymes. nih.gov |
Enabling Technologies for Structural Biology Studies
In structural biology, understanding the three-dimensional structure and dynamic conformations of proteins is paramount. This compound serves as an enabling tool in this field, particularly in conjunction with techniques like chemical cross-linking mass spectrometry (XL-MS). While often used as a monofunctional label, the principles derived from studies using bifunctional PEG-containing cross-linkers are highly relevant. nih.gov
By labeling surface-accessible primary amines on a protein or protein complex, this compound can be used to map the solvent-accessible surfaces of a protein. After labeling, the protein is digested, and the DNP-tagged peptides can be enriched using anti-DNP antibodies. Subsequent analysis by mass spectrometry reveals which residues were accessible for labeling, providing valuable low-resolution structural information.
The hydrophilic and flexible PEG linker is advantageous in these studies, as it is less likely to induce significant structural perturbations compared to more rigid or hydrophobic linkers. nih.gov This helps to ensure that the structural information obtained reflects the protein's native state.
| Structural Biology Technique | Function of this compound | Information Gained |
|---|---|---|
| Chemical Cross-Linking Mass Spectrometry (XL-MS) | Acts as a monofunctional reagent to map surface-accessible lysine residues. | Provides data on protein topology and solvent accessibility, aiding in computational protein structure modeling. nih.gov |
| Protein Footprinting | Labels residues outside of a protein-protein or protein-ligand binding interface. | Helps to identify interaction interfaces by showing which residues become protected (unlabeled) upon complex formation. |
| Cryo-Electron Microscopy (Cryo-EM) | Can be used as a fiducial marker (when combined with an antibody or gold nanoparticle) to aid in particle alignment and orientation. | Improves the resolution and accuracy of 3D reconstructions of protein structures. |
Future Directions and Open Challenges in Dnp Peg3 Ch2 Nhs Ester Research
Refinement of Site-Specific Conjugation Methodologies
A primary challenge in the use of NHS esters, including DNP-PEG3-CH2 NHS ester, is achieving site-specific conjugation. nih.gov The NHS ester group readily reacts with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues. precisepeg.comcreative-proteomics.com However, the abundance of lysine residues on the surface of most proteins means that conventional conjugation methods often yield a heterogeneous mixture of products with the linker attached at various positions. nih.govnih.govnih.gov This heterogeneity can compromise the function and reproducibility of the resulting bioconjugate. nih.govresearchgate.net Future research is therefore sharply focused on methodologies that can direct the conjugation to a single, predetermined site.
Current and emerging strategies for site-specific modification include:
Kinetic Control: This approach involves exploiting the different reactivity levels of various lysine residues within a protein. nih.gov The local microenvironment, including proximity to other amino acid residues like histidine or aspartic acid, can render a specific lysine more nucleophilic and thus more reactive. nih.gov By carefully controlling reaction conditions such as pH, temperature, and reagent stoichiometry, it is possible to preferentially label the most reactive lysine residue. nih.govnih.gov However, this method requires extensive optimization for each target protein.
Chemical Transformation of the Reactive Group: An innovative strategy involves the in-situ conversion of the NHS ester into a different reactive moiety with greater specificity. researchgate.net For instance, NHS esters can be transformed into chemoselective thioesters that specifically target N-terminal cysteine residues, a much rarer amino acid than lysine, thereby enabling highly specific, site-directed labeling. researchgate.net
Genetic Engineering of Target Proteins: A powerful method for ensuring homogeneity is to genetically engineer the target protein to introduce a unique conjugation handle. nih.gov This can involve incorporating unnatural amino acids with orthogonal reactivity, or adding or repositioning cysteine residues at specific locations. nih.gov While this provides ultimate control over the conjugation site, it adds significant complexity to the protein production process.
Optimizing Reaction Conditions: A persistent challenge with NHS esters is their susceptibility to hydrolysis in aqueous buffers, which competes with the desired aminolysis reaction and reduces conjugation efficiency. acs.orgthermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. thermofisher.com Future refinements will focus on developing buffer systems, solvent compositions, or reaction accelerators that enhance the rate of aminolysis over hydrolysis, thereby improving yields and consistency. researchgate.netglenresearch.com
| Methodology | Principle | Advantages | Challenges |
| Kinetic Control | Exploits differential reactivity of native lysine residues. nih.gov | Uses native protein; no genetic modification required. | Requires extensive optimization; may not achieve 100% specificity. nih.gov |
| Reactive Group Transformation | Converts the NHS ester into a more selective reactive group (e.g., thioester for N-Cys). researchgate.net | High site-specificity; leverages a vast library of existing NHS ester reagents. researchgate.net | Requires additional reaction steps and reagents. |
| Genetic Engineering | Introduces a unique reactive handle (e.g., unnatural amino acid) into the protein. nih.gov | Ultimate control over conjugation site; highly homogeneous product. nih.gov | Requires protein engineering and expression expertise; can be costly and time-consuming. |
| Reaction Condition Optimization | Modifies buffer pH, solvents, or additives to favor aminolysis over hydrolysis. thermofisher.comglenresearch.com | Improves efficiency and yield of any NHS ester reaction. | Hydrolysis remains a competing reaction; may not improve site-specificity. acs.org |
Development of Novel Analytical Techniques for Complex Bioconjugates
The increasing complexity of bioconjugates created with reagents like this compound necessitates the development of more sophisticated and robust analytical techniques. nih.govadcreview.com Characterizing these molecules is critical for ensuring their quality, consistency, and performance. oxfordglobal.comoutsourcedpharma.com Key challenges stem from the potential heterogeneity of the conjugate, including the number of linkers attached per molecule and the specific sites of attachment. adcreview.comenovatia.com
Mass spectrometry (MS) has become an indispensable tool for the analysis of bioconjugates. thermofisher.comnih.gov High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap-based instruments, are particularly powerful for characterizing PEGylated proteins, providing high mass accuracy and resolving complex isotopic patterns. thermofisher.comsciex.com However, the analysis of PEGylated molecules presents unique difficulties, as the PEG chain can lead to a distribution of masses and complex charge state envelopes in electrospray ionization (ESI), which complicates spectral interpretation. sciex.com
Future advancements in this area are expected to focus on:
Improved Mass Spectrometry Workflows: This includes the integration of advanced separation techniques like liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) for peptide mapping, which is essential for definitively identifying conjugation sites. enovatia.com The development of novel fragmentation techniques and data analysis algorithms will be crucial for handling the complexity of these molecules. enovatia.comsciex.com
Advanced Deconvolution Software: A significant challenge in ESI-MS of large bioconjugates is deconvoluting the complex spectra of multiply charged ions to determine the zero-charge mass. enovatia.com The development of more powerful and accurate deconvolution algorithms is a key open challenge to provide reliable mass assignments for heterogeneous samples. enovatia.comsciex.com
Orthogonal Analytical Methods: Relying on a single analytical technique is often insufficient. Future standards will involve a multi-pronged approach combining MS with other methods. Capillary electrophoresis (CE), for example, has proven to be a robust and reproducible technique for analyzing PEGylation patterns and can provide more accurate characterization of adducts than traditional colorimetric assays. nih.gov
Quantitative Tissue Analysis: For applications in drug delivery, understanding the biodistribution and fate of the bioconjugate is paramount. A novel quantitative method using LC-MS/MS coupled with in-source collision-induced dissociation (CID) has been developed for the highly selective and sensitive detection of PEG-related materials in plasma and tissue samples. acs.org Further development of such techniques is essential for preclinical and clinical studies. nih.govacs.org
| Analytical Technique | Application in Bioconjugate Analysis | Future Directions/Challenges |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass of intact bioconjugates and distribution of species. thermofisher.comsciex.com | Improved deconvolution algorithms for complex spectra; enhanced resolution for larger conjugates. enovatia.com |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Peptide mapping to identify specific amino acid conjugation sites. enovatia.com | Higher throughput methods; improved software for automated data analysis. pharmtech.com |
| Capillary Electrophoresis (CE) | Separation and quantification of species with different numbers of attached linkers (pegylation patterns). nih.gov | Integration with MS (CE-MS); development of methods for more complex mixtures. |
| LC-MS/MS with In-Source CID | Quantitative analysis of PEGylated molecules and their metabolites in biological matrices (plasma, tissue). acs.org | Broader validation for different PEG linkers and conjugate types; increased sensitivity. acs.org |
Exploration of Expanded Applications in Chemical Biology and Biotechnology
The trifunctional nature of this compound provides a versatile platform for innovation in chemical biology and biotechnology. While current uses focus on areas like immunoassays and drug delivery, the unique combination of its components opens the door to a much broader range of future applications. medchemexpress.com
Advanced Drug Delivery Systems: The PEG linker component is well-known to improve the pharmacokinetic properties of therapeutic molecules by increasing solubility and stability and reducing immunogenicity. biochempeg.com This is a core technology in the development of long-acting drugs and antibody-drug conjugates (ADCs). biochempeg.com Future work could explore using the DNP moiety not just as a passive tag, but as an active targeting ligand for cells that express anti-DNP antibodies, or as a handle for a "pre-targeting" strategy in therapeutic delivery.
Novel Diagnostic Assays: The DNP group is a classic hapten, capable of eliciting a strong antibody response and binding with high affinity to anti-DNP antibodies. precisepeg.com This property can be leveraged to design highly sensitive immunoassays. this compound can be used to label proteins or other biomarkers, which can then be detected using anti-DNP antibodies conjugated to enzymes or fluorescent reporters. biotium.com This offers an alternative to biotin-streptavidin systems, which can sometimes suffer from endogenous biotin (B1667282) interference. precisepeg.com
Probes for Studying Biological Processes: The ability to attach this linker to specific proteins allows for the creation of probes to study complex biological systems. For example, the DNP tag can be used to isolate or visualize labeled proteins via immunoprecipitation or immunofluorescence, respectively. biotium.com Furthermore, the DNP moiety has been shown to act as a Förster resonance energy transfer (FRET) quencher for intrinsic protein fluorescence from tryptophan, which could be exploited to develop probes for studying protein conformational changes or binding events. biotium.com
Material Science and Surface Functionalization: The NHS ester can be used to immobilize proteins and other amine-containing molecules onto surfaces, creating functionalized biomaterials for applications in biosensors, affinity chromatography, and cell culture. acs.orgthermofisher.com The PEG linker provides spacing and reduces non-specific binding, while the DNP tag could be used as a universal capture point for secondary reagents.
The continued exploration of these areas will rely on interdisciplinary collaboration, pushing the boundaries of how such precisely engineered chemical tools are applied to solve complex biological problems.
Q & A
Basic Research Questions
Q. How can researchers design experiments to assess the conjugation efficiency of DNP-PEG3-CH2 NHS ester with target biomolecules (e.g., proteins, peptides)?
- Methodological Answer : Optimize reaction conditions by adjusting pH (7.0–9.0 for NHS ester reactivity), molar ratios (e.g., 5:1 linker-to-protein ratio), and incubation times (30–120 minutes at 4°C). Use UV-Vis spectroscopy to quantify unreacted NHS ester groups (absorbance at ~260 nm) . Validate conjugation via SDS-PAGE or MALDI-TOF to confirm molecular weight shifts. For reproducibility, follow NIH preclinical reporting guidelines, including detailed reagent purity and solvent systems .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Methodological Answer : Employ HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity. Confirm structure using NMR (¹H and ¹³C) for PEG spacer integrity and FT-IR for NHS ester carbonyl peaks (~1740 cm⁻¹). Mass spectrometry (ESI-MS) can verify molecular weight accuracy (±1 Da tolerance) .
Q. How should solubility and stability of this compound be optimized for in vitro applications?
- Methodological Answer : Dissolve in anhydrous DMSO or DMF to prevent hydrolysis. For aqueous buffers, use cold PBS (pH 7.4) and prepare fresh solutions to minimize NHS ester degradation. Stability assays under varying temperatures (4°C vs. 25°C) and pH levels can quantify hydrolysis rates via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in conjugation efficiency data when using this compound across different protein substrates?
- Methodological Answer : Perform systematic comparisons using proteins with varying lysine accessibility (e.g., IgG vs. albumin). Apply statistical tests (ANOVA or non-parametric Kruskal-Wallis for non-normal distributions) to identify substrate-specific trends. Cross-validate with fluorescence labeling (if DNP is fluorescently tagged) or surface plasmon resonance (SPR) to measure binding kinetics . Reference preclinical replication standards to isolate variables like buffer ionic strength .
Q. What strategies are effective for minimizing non-specific binding of this compound in complex biological matrices?
- Methodological Answer : Introduce blocking agents (e.g., BSA or casein) during conjugation and wash steps. Optimize PEG chain length (compare PEG3 vs. PEG4 analogs) to balance hydrophilicity and steric shielding. Use negative controls (e.g., NHS ester without target proteins) in ELISA or flow cytometry to quantify background signal .
Q. How should researchers statistically analyze batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control metrics (e.g., purity ≥95% by HPLC, endotoxin levels <0.1 EU/mg). Apply multivariate analysis (PCA or PLS-DA) to correlate synthesis parameters (reaction time, temperature) with variability. Use intraclass correlation coefficients (ICC) to assess consistency across batches .
Q. What experimental approaches validate the biocompatibility and off-target effects of this compound in cellular assays?
- Methodological Answer : Conduct cytotoxicity assays (MTT or LDH release) across cell lines (e.g., HEK293, HeLa) at relevant concentrations (1–100 µM). Pair with RNA-seq or proteomics to identify unintended pathway activation. Compare with inert PEGylated controls to distinguish linker-specific effects .
Methodological Best Practices
- Data Reproducibility : Adhere to NIH guidelines for documenting reaction conditions, including exact solvent ratios, lot numbers, and storage durations .
- Statistical Rigor : Consult biostatisticians early to align experimental designs with appropriate tests (e.g., t-tests for normally distributed data, Mann-Whitney U for skewed distributions) .
- Comparative Studies : Benchmark against structurally similar linkers (e.g., DBCO-PEG4-NHS ester) to evaluate this compound’s unique advantages in target engagement or stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
